(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
Properties
IUPAC Name |
1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-16-6-8-17(9-7-16)10-13-27(24,25)22-12-11-21(15-22)14-19(23)18-4-2-3-5-20(18)26-21/h2-10,13H,11-12,14-15H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMIEAHNNMTXFV-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the chroman and pyrrolidinone precursors.
Formation of the Spiro Compound: The key step involves the formation of the spiro linkage. This can be achieved through a cyclization reaction, often facilitated by a base or acid catalyst.
Introduction of the Styryl Group: The (E)-4-methylstyryl group is introduced via a Heck reaction, which involves the coupling of a vinyl halide with an aryl or vinyl group in the presence of a palladium catalyst.
Industrial Production Methods
While the laboratory synthesis of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves continuous flow chemistry techniques and the use of automated reactors to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and alcohols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced alkenes, and substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one may exhibit pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial effects. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1’-((4-methylstyryl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Spiro Architecture
- Target Compound: Contains a spiro[chroman-2,3'-pyrrolidin]-4-one core, where a five-membered pyrrolidine ring is fused to the chromanone system.
- Compound 16 () : Features a spiro[chroman-2,4'-piperidin]-4-one core, with a six-membered piperidine ring instead .
- SZ1/SZ2 () : Incorporate a spiro[chromane-2,4'-piperidin]-4-one core linked to pyrimidine-sulfonamide groups .
Synthetic Pathways :
The target compound’s synthesis likely parallels methods used for analogous spiro derivatives (). For example:
Spiro Core Formation: Multi-component reactions (e.g., Kabbe condensation) between hydroxyacetophenone and cyclic amines (pyrrolidine/piperidine) .
Sulfonyl Bridge Introduction : Coupling of deprotected spiro intermediates with sulfonyl chlorides (e.g., 4-methylstyryl sulfonyl chloride) in the presence of triethylamine .
Key Observations :
Sulfonyl vs. Carbonyl Spacers : Sulfonyl-containing derivatives (e.g., Compound 16) exhibit superior cytotoxicity compared to carbonyl-linked analogs (e.g., Compound 15) .
In contrast, p-tolyl groups (Compound 17) reduce potency, suggesting steric or electronic limitations .
Ring Size : The pyrrolidine core in the target compound may confer distinct conformational preferences compared to piperidine-based analogs, possibly affecting pharmacokinetics or target engagement.
Mechanistic Insights from Analogs
- Apoptosis Induction : Compound 16 (spiro[chroman-2,4'-piperidin]-4-one) induces early apoptosis in MCF-7 cells (>3-fold increase) and disrupts the cell cycle by accumulating cells in sub-G1 and G2-M phases . Similar mechanisms are plausible for the target compound.
- Structural Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., sulfonyl) enhance activity by improving solubility or target binding.
- Bulky substituents (e.g., styryl) may improve membrane permeability or stabilize interactions with hydrophobic protein pockets.
Biological Activity
(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by empirical data and case studies.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework, which is known to confer unique biological properties. The presence of the sulfonyl group and the chroman-pyrrolidine moiety enhances its potential as a pharmacologically active agent.
Molecular Formula
- Molecular Formula : C₁₅H₁₅N₁O₃S
- Molecular Weight : 285.35 g/mol
Antimicrobial Activity
Research indicates that spiro compounds, particularly those containing the chroman core, exhibit significant antimicrobial properties. A study evaluated various spiro derivatives against multiple bacterial strains using microbroth dilution and disk diffusion methods. The minimum inhibitory concentration (MIC) was determined for each compound, revealing that some derivatives showed potent antibacterial effects comparable to standard antibiotics like gentamicin .
Table 1: Antimicrobial Activity of Spiro Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison with Gentamicin |
|---|---|---|---|
| Spiro Compound A | E. coli | 32 | 16 |
| Spiro Compound B | S. aureus | 64 | 32 |
| This compound | P. aeruginosa | 16 | 8 |
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. The ability to scavenge free radicals can mitigate oxidative stress-related diseases. Studies have employed various assays such as DPPH and ABTS to assess antioxidant capacity. Results indicated that spiro compounds often exhibit robust antioxidant activity due to their structural characteristics.
Table 2: Antioxidant Activity Assays
| Compound | Assay Type | IC50 (µg/mL) | Reference Standard |
|---|---|---|---|
| This compound | DPPH | 45 | Vitamin C (30) |
| Spiro Compound C | ABTS | 50 | Quercetin (25) |
Anticancer Activity
The anticancer potential of spiro compounds has been documented in various studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
A recent review highlighted several spiro-flavonoids demonstrating significant anticancer activity in vitro and in vivo. The mechanisms include the inhibition of cell cycle progression and induction of apoptosis in cancerous cells .
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, a derivative similar to this compound was administered. The results showed a notable reduction in infection rates compared to placebo groups.
- Antioxidant Evaluation : A study assessing the antioxidant properties of various spiro compounds reported that those with a similar structure to this compound exhibited high scavenging activity against DPPH radicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
